Product packaging for Methyl 3-oxo-6,8-decadienoate(Cat. No.:CAS No. 63072-77-5)

Methyl 3-oxo-6,8-decadienoate

Cat. No.: B8608451
CAS No.: 63072-77-5
M. Wt: 196.24 g/mol
InChI Key: JQCJBTMFIAOANG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-6,8-decadienoate is a high-purity chemical intermediate of significant interest in advanced organic synthesis and the development of flavors and fragrances. This compound features a keto-ester functional group integrated with a decadienoate backbone, a structure that is often investigated as a key precursor in multi-step synthetic pathways. Research indicates that closely related decadienoate esters are critically valuable in the synthesis of bioactive molecules and complex natural products. For instance, various 6,8-decadienoate derivatives are established as crucial intermediates in the industrial synthesis of Spilanthol, a well-known natural alkylamide prized for its tingling and numbing sensory effects in flavors and cosmetics . The structural motifs present in this compound, including the conjugated system and reactive keto group, make it a versatile building block for constructing molecules with potential applications in medicinal chemistry and material science. As a specialist intermediate, it enables researchers to explore new synthetic routes and develop novel compounds with specific sensory or biological properties. This product is strictly for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B8608451 Methyl 3-oxo-6,8-decadienoate CAS No. 63072-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63072-77-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 3-oxodeca-6,8-dienoate

InChI

InChI=1S/C11H16O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-6H,7-9H2,1-2H3

InChI Key

JQCJBTMFIAOANG-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC(=O)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Oxo 6,8 Decadienoate

Total Synthesis Approaches to the Core Skeleton

The total synthesis of methyl 3-oxo-6,8-decadienoate has been approached through various strategies, primarily focusing on the efficient construction of the carbon skeleton and the introduction of the desired functional groups.

A common strategy for the synthesis of this compound involves the acylation of a suitable carbanion with a derivative of a dienoic acid. One documented method starts from (4Z,6E)-octadienoic acid. google.com This acid is first converted to a mixed anhydride (B1165640) using pivaloyl chloride in toluene. google.com This activated acid derivative is then reacted with the magnesium salt of methyl acetoacetate (B1235776). This salt is generated in situ by treating methyl acetoacetate with a magnesium alkoxide. The subsequent reaction with the mixed anhydride leads to the formation of the β-keto ester, this compound. google.com

Another approach involves the reaction of methyl acetoacetate with a suitable electrophile. For instance, the bromide derivative of a C6 diene can be reacted with the enolate of methyl acetoacetate to form the target molecule. cdnsciencepub.com

A patent describes a method where a mixed acid anhydride is synthesized from 4,6-octadienoic acid and pivaloyl chloride. google.com This is followed by a reaction with a magnesium complex of methyl acetoacetate to yield this compound. google.com The reaction is quenched with hydrochloric acid, and the product is purified by distillation under reduced pressure. google.comgoogle.com

The stereochemistry of the conjugated diene system in this compound is crucial for its intended applications, particularly in the synthesis of natural products like spilanthol (B142960). The synthesis starting from (4Z,6E)-octadienoic acid is designed to retain the stereochemistry of the starting material, leading to the formation of methyl (6E,8E)-3-oxo-6,8-decadienoate. google.comchemsynthesis.com The use of specific geometric isomers of the starting dienoic acid is a key consideration for achieving the desired stereoselectivity in the final product.

The regioselectivity of the acylation reaction is controlled by the use of the pre-formed enolate of methyl acetoacetate, ensuring that the acylation occurs at the C-2 position of the acetoacetate moiety.

This compound is itself a crucial intermediate for further chemical transformations. A significant application is its reduction to form methyl 3-hydroxy-6,8-decadienoate. google.comgoogle.com This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. google.comgoogle.com The resulting alcohol can then be used in subsequent steps, for example, amidation with isobutylamine (B53898) to produce N-isobutyl-3-hydroxy-6,8-decadienamide, a precursor to spilanthol. google.comgoogle.com This amide can be further derivatized, for instance, by converting the hydroxyl group into a leaving group like a methanesulfonate (B1217627) ester to facilitate an elimination reaction to form the desired α,β-unsaturated amide. researchgate.net

The table below summarizes the key intermediates and their roles in the synthesis of spilanthol starting from this compound.

IntermediateStructureRole
This compoundCH₃(CH=CH)₂(CH₂)₂COCH₂COOCH₃Starting material for reduction
Methyl 3-hydroxy-6,8-decadienoateCH₃(CH=CH)₂(CH₂)₂CH(OH)CH₂COOCH₃Product of reduction, precursor for amidation
N-isobutyl-3-hydroxy-6,8-decadienamideCH₃(CH=CH)₂(CH₂)₂CH(OH)CH₂CONHCH₂CH(CH₃)₂Product of amidation, precursor for elimination

Semi-Synthetic Routes from Readily Available Precursors

Information specifically on semi-synthetic routes for this compound from readily available natural precursors is not extensively detailed in the provided search results. However, the synthesis of related decadienoates often utilizes naturally derived starting materials. For instance, the synthesis of ethyl (2E,4Z)-2,4-decadienoate, a pear ester, can be achieved from propargyl alcohol. researchgate.net While not a direct semi-synthesis of the title compound, it highlights the potential for using simple, readily available molecules as starting points for more complex structures.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes in the synthesis of related compounds is an area of active research. For example, lipases and esterases are employed for the desymmetrization of prochiral diols and the kinetic resolution of racemic alcohols in the synthesis of pheromones. researchgate.net A biotechnological process for the preparation of ethyl (2E,4Z)-2,4-decadienoate has been developed. chemicalbook.com One method involves the transesterification of Stillingia oil with natural ethanol (B145695) using Novozym 435, a lipase, to produce ethyl 2-trans-4-cis-decadienoate. chemicalbook.com While a direct chemoenzymatic synthesis for this compound is not described, these examples suggest the feasibility of employing biocatalysts for the stereoselective synthesis of its precursors or analogs.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of the synthesis of this compound can be evaluated based on the reported yields. In one patented method, the reaction of the mixed anhydride of 4,6-octadienoic acid with the magnesium salt of methyl acetoacetate afforded this compound in a 70% yield after distillation. google.comgoogle.com

The subsequent reduction of this β-keto ester to methyl 3-hydroxy-6,8-decadienoate using sodium borohydride is reported to be highly efficient, with a yield of 96%. google.comgoogle.com The conversion of this alcohol to N-isobutyl-3-hydroxy-6,8-decadienamide proceeded with an 82% yield. google.comgoogle.com

The table below provides a comparative overview of the yields for key synthetic steps starting from this compound.

ReactionReagentsProductYield (%)Reference
Mixed anhydride synthesis and acylation4,6-octadienoic acid, pivaloyl chloride, methyl acetoacetate magnesium saltThis compound70 google.comgoogle.com
Reduction of β-keto esterSodium borohydride, THFMethyl 3-hydroxy-6,8-decadienoate96 google.comgoogle.com
AmidationIsobutylamineN-isobutyl-3-hydroxy-6,8-decadienamide82 google.comgoogle.com

Biosynthetic Investigations and Natural Occurrence

Identification of Biosynthetic Precursors and Pathways

Direct biosynthetic pathways for Methyl 3-oxo-6,8-decadienoate have not been elucidated due to its apparent absence in natural systems. However, the biosynthesis of related decadienoate compounds, which are found in plants and insects, typically originates from fatty acid metabolism.

The general biosynthetic route for many polyunsaturated fatty acid derivatives involves the fatty acid synthase (FAS) system to create a saturated fatty acid backbone, followed by the action of desaturase enzymes that introduce double bonds at specific positions. For C10 fatty acids like decanoic acid, the precursors are acetyl-CoA and malonyl-CoA.

In the context of insect pheromones, which include various decadienoate structures, biosynthesis often involves modifications of common fatty acids like oleic or linoleic acid through chain-shortening (beta-oxidation) or elongation, followed by desaturation and sometimes decarboxylation. annualreviews.org For instance, the biosynthesis of some insect pheromones starts with acetyl-CoA and malonyl-CoA to build a fatty acid chain, which is then subjected to specific desaturases to create the characteristic double bond patterns. annualreviews.org

Enzymatic Catalysis in Natural Decadienoate Formation

Specific enzymes responsible for the formation of this compound are unknown. However, the formation of related compounds offers insights into potential enzymatic processes. The creation of a 3-oxo (or beta-keto) functional group is a key step in fatty acid beta-oxidation, catalyzed by acyl-CoA dehydrogenases and hydratases. It is conceivable that in a hypothetical biosynthetic pathway, a 3-oxoacyl-CoA intermediate could be methylated by a methyltransferase to form the final product.

In the biosynthesis of plant volatiles and insect pheromones, a variety of enzymes are involved:

Fatty Acid Synthases (FAS): Produce the initial saturated fatty acid chain.

Desaturases: Introduce double bonds at specific locations. The stereochemistry of the double bonds (cis or trans) is tightly controlled by these enzymes.

Thioesterases: Cleave the fatty acyl chain from the acyl carrier protein (ACP) or Coenzyme A.

Acyl-CoA Oxidases/Dehydrogenases: Can be involved in the formation of oxo groups.

Methyltransferases: Could potentially catalyze the final methylation step to form a methyl ester.

Isolation Strategies from Biological Sources

As this compound has not been isolated from natural sources, there are no established specific protocols. However, general strategies for the isolation of fatty acid methyl esters (FAMEs) and other lipid-like molecules from biological tissues are well-established. These typically involve:

Homogenization: The biological material (e.g., plant tissue, insect glands) is homogenized in a suitable solvent to disrupt cell structures.

Solvent Extraction: A non-polar solvent or a mixture of polar and non-polar solvents (e.g., hexane, chloroform/methanol) is used to extract the lipids from the homogenate.

Purification: The crude extract is then purified to remove non-lipid components. This can involve liquid-liquid partitioning or solid-phase extraction (SPE).

Fractionation: The purified lipid extract is fractionated to isolate compounds of interest. Techniques like column chromatography (using silica (B1680970) gel or alumina) and high-performance liquid chromatography (HPLC) are commonly employed.

Identification: The isolated compounds are identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

For example, the well-known pear ester, ethyl (2E,4Z)-decadienoate, is isolated from pear concentrate by extraction and subsequent distillation. wikipedia.org

Metabolomic Studies of Decadienoate Derivatives in Organisms

Metabolomic studies have identified various decadienoate derivatives in different organisms, highlighting their roles as signaling molecules and flavor compounds.

In Plants: Ethyl (2E,4Z)-decadienoate is a key aroma compound in Bartlett pears and is responsible for their characteristic flavor. wikipedia.org Metabolomic analyses of pear volatiles have detailed the changes in the concentration of this and other esters during fruit ripening.

In Insects: A number of decadienoate derivatives serve as pheromones. For instance, methyl (2E,4Z,6Z)-decatrienoate is a sex pheromone produced by the red-shouldered stink bug, Thyanta pallidovirens. researchgate.net Methyl (E,E,Z)-2,4,6-decatrienoate is the aggregation pheromone of the brown-winged green bug, Plautia stali. researchgate.net Metabolomic profiling of insect glands has been crucial in identifying these and other semiochemicals.

In Fungi: While not a decadienoate, methyl 9-oxo-(10E,12E)-octadecadienoate has been isolated from the fungus Fomes fomentarius, indicating that fungi can produce oxo-fatty acid methyl esters. researchgate.net

These studies utilize advanced analytical platforms like GC-MS and LC-MS to profile the complex mixture of metabolites in an organism and identify specific compounds of interest.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish through-bond and through-space correlations, leading to a complete structural assignment.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the chemical environment of each nucleus.

The ¹H NMR spectrum of Methyl 3-oxo-6,8-decadienoate would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms. For instance, the methyl protons of the ester group would likely appear as a singlet, while the protons of the dienyl system would present as complex multiplets.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the two carbonyl carbons (ester and ketone), the olefinic carbons of the diene, and the aliphatic carbons of the backbone. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Table 1: Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (ppm) Multiplicity Integration
O-CH₃ 3.73 s 3H
C2-H₂ 3.45 s 2H
C4-H₂ 2.55 t 2H
C5-H₂ 2.30 q 2H
C6-H 5.70 dt 1H
C7-H 6.10 dd 1H
C8-H 6.00 dd 1H
C9-H 5.50 dq 1H

Table 2: Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (ppm)
C1 (O-CH₃) 52.5
C2 49.5
C3 (C=O, ketone) 207.0
C4 45.0
C5 28.0
C6 128.0
C7 132.0
C8 129.0
C9 125.0
C10 18.0

Note: The data in Tables 1 and 2 are predicted values for illustrative purposes and may not represent actual experimental data.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of the aliphatic chain and the dienyl system in this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ester group to the main carbon chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This experiment is vital for determining the stereochemistry of the molecule, such as the E/Z configuration of the double bonds in the diene moiety.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern can help to confirm the presence of the methyl ester and the positions of the oxo group and the diene system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C=O Stretch (Ketone) 1715-1725
C=O Stretch (Ester) 1735-1750
C=C Stretch (Diene) 1600-1650
C-O Stretch (Ester) 1000-1300
C-H Stretch (sp²) 3010-3100

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, confirming the presence of both the ketone and the ester functionalities. The absorptions in the C=C stretching region would be indicative of the conjugated diene system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing compounds with conjugated systems, such as the 6,8-decadienoate portion of this compound. The alternating double and single bonds in this diene system result in delocalized π-electrons, which can be excited by absorbing ultraviolet or visible light.

The primary electronic transition of interest in this molecule would be the π → π* transition within the conjugated diene. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. For a conjugated diene, the λmax is expected to be in the range of 220-250 nm. The presence of alkyl substituents on the diene can cause a bathochromic (red) shift, moving the λmax to a longer wavelength. The β-keto ester functionality contains a carbonyl group which can exhibit a weaker n → π* transition, typically observed at a longer wavelength but with a much lower intensity.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted TransitionWavelength Range (λmax, nm)Molar Absorptivity (ε)
π → π* (Diene)220 - 250High
n → π* (Carbonyl)> 280Low

Note: These are predicted values based on typical absorptions for similar functional groups. Actual experimental values may vary.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to determine the absolute configuration of chiral molecules. This compound does not inherently possess a stereocenter in its ground state. However, if a chiral center were introduced, for instance through stereospecific synthesis or enzymatic resolution, these techniques would be invaluable.

Assuming a chiral variant of this compound existed, the Cotton effect observed in both CD and ORD spectra would be a key diagnostic feature. The sign of the Cotton effect, which is the change in optical rotation in the vicinity of an absorption band, can often be correlated with the absolute configuration of the molecule. For the β-keto group, the n → π* transition would likely give rise to a distinct Cotton effect. The relationship between the sign of the Cotton effect and the stereochemistry is often predicted by empirical rules such as the Octant Rule for ketones.

X-ray Crystallography for Solid-State Structure (if applicable)

This analysis would confirm the planarity of the conjugated diene system and provide insights into the preferred conformation of the flexible alkyl chain and the methyl ester group. Furthermore, intermolecular interactions such as hydrogen bonding (if any) and van der Waals forces that dictate the crystal packing could be elucidated. This detailed structural information is fundamental to understanding the compound's physical properties and its interactions in a biological or chemical context.

Mechanistic Investigations of Molecular Interactions Non Clinical

Elucidation of Specific Protein-Ligand Binding and Target Identification

There is no available research that identifies specific protein targets for Methyl 3-oxo-6,8-decadienoate. Studies involving techniques such as affinity chromatography, mass spectrometry, or computational docking to elucidate its binding partners have not been published.

Modulation of Enzymatic Activities and Kinetic Characterization

Information regarding the modulatory effects of this compound on any specific enzymes is not present in the current body of scientific literature. As such, no kinetic data, such as inhibition constants (Ki) or activation constants (Ka), are available.

Influence on Cellular Pathways in Model Systems (e.g., in vitro cell cultures)

There are no published in vitro studies using cell cultures to investigate the influence of this compound on cellular signaling pathways. Research into its effects on pathways such as MAPK, NF-κB, or apoptosis is currently unavailable.

Receptor Agonism or Antagonism at a Molecular Level

The interaction of this compound with any known receptors has not been documented. There are no reports of its potential agonistic or antagonistic activities at a molecular level from receptor binding assays or functional studies.

Gene Expression Profiling and Transcriptomic Responses in Research Models

No studies have been published that analyze the transcriptomic responses to this compound in any research model. Consequently, there is no data on its potential to alter gene expression profiles.

Structure Activity Relationship Sar Studies of Methyl 3 Oxo 6,8 Decadienoate Analogs

Rational Design and Synthesis of Derivatives and Homologs

The rational design of derivatives and homologs of Methyl 3-oxo-6,8-decadienoate would logically focus on modifications of its key functional groups: the β-keto ester and the C6,C8-diene. The synthesis of such analogs can be achieved through established organic chemistry methodologies.

The β-keto ester moiety can be synthesized through various methods, including the Claisen condensation of an appropriate ester and ketone. For instance, the reaction of a methyl ester with a ketone in the presence of a strong base is a common route. Modifications to the ester or ketone starting materials would allow for the introduction of diverse substituents on the carbon backbone.

Homologation, the process of extending the carbon chain, can be achieved by using different starting materials in the synthesis. For example, employing longer-chain fatty acid derivatives as precursors can result in homologs of this compound. The synthesis of various γ,δ-unsaturated β-ketoesters has been demonstrated through thermal cascade reactions of diazodicarbonyl compounds.

Derivatives with alterations in the dienone system can be synthesized using olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce new substituents or to modify the geometry of the double bonds. The synthesis of related dienone-containing natural products has been accomplished using such methods.

Table 1: Proposed Derivatives and Homologs of this compound and Their Synthetic Rationale

Compound Name Modification Synthetic Rationale
Ethyl 3-oxo-6,8-decadienoateEster homologationTransesterification of the methyl ester or use of ethyl acetate (B1210297) in a Claisen condensation.
Methyl 3-oxo-decanoateReduction of the dieneCatalytic hydrogenation of the parent compound.
Methyl 3-oxo-7-phenyl-6,8-decadienoateSubstitution on the dieneIntroduction of a phenyl group via a modified Wittig or Horner-Wadsworth-Emmons reaction.
Methyl 4-oxo-7,9-undecadienoateChain homologationSynthesis from longer-chain precursors.

Impact of Functional Group Modifications on Molecular Recognition

Modifications to the functional groups of this compound are predicted to have a significant impact on its molecular recognition by biological targets.

The β-keto ester functionality is a key feature for potential biological activity. This group can participate in hydrogen bonding, both as an acceptor (the carbonyl oxygens) and potentially as a donor (the enol form). It can also act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological macromolecules. The reactivity of β-keto esters has been harnessed in the design of various bioactive compounds. The replacement of the methyl ester with other alkyl or aryl esters could influence the compound's lipophilicity and steric profile, thereby affecting its binding affinity and cellular uptake.

Table 2: Predicted Impact of Functional Group Modifications on Molecular Interactions

Modification Potential Impact on Molecular Recognition
Conversion of the ester to an amideIncreased hydrogen bonding potential, altered solubility.
Reduction of the C3-ketoneLoss of the β-keto ester character, removal of a key hydrogen bond acceptor.
Saturation of the C6-C7 double bondReduced rigidity, loss of the conjugated system, altered reactivity.
Introduction of a hydroxyl groupIncreased polarity, potential for new hydrogen bonding interactions.

Stereochemical Influence on Biological Interaction Profiles

This compound possesses stereocenters, and the stereochemistry is expected to play a crucial role in its biological activity. The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with chiral biological targets such as enzymes and receptors.

If chiral centers are introduced into the molecule, for example by substitution on the carbon backbone, the resulting enantiomers or diastereomers could exhibit different biological profiles. This is a well-established principle in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. The synthesis of stereochemically pure isomers is therefore a critical aspect of SAR studies.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the SAR of this compound analogs before their synthesis. These methods can provide insights into the conformational preferences of the molecules, their electronic properties, and their potential interactions with biological targets.

Molecular docking simulations can be used to predict the binding mode and affinity of the analogs to a specific protein target. This requires a three-dimensional structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Docking studies can help to rationalize the observed SAR and guide the design of new analogs with improved potency. The design of β-keto esters with antibacterial activity has been guided by molecular docking studies with quorum-sensing proteins.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to develop mathematical models that correlate the chemical structures of the analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. Descriptors used in QSAR models can include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters.

Table 3: Application of Computational Methods for SAR Prediction

Computational Method Application to this compound Analogs
Conformational AnalysisDetermine the preferred three-dimensional structures of different stereoisomers.
Molecular DockingPredict binding modes and affinities to hypothetical biological targets.
QSARDevelop predictive models for biological activity based on structural features.
Molecular DynamicsSimulate the dynamic behavior of the ligand-protein complex to assess binding stability.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the isolation and purity determination of Methyl 3-oxo-6,8-decadienoate from complex mixtures, such as reaction media or biological extracts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of β-keto esters like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To mitigate this, adjustments to the chromatographic conditions, such as increasing the column temperature or using an acidic mobile phase, can be made to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

The selection of the stationary and mobile phases is critical for achieving optimal separation. C18 columns are widely used, and the mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com The composition of the mobile phase can be adjusted to optimize the retention and selectivity for this compound. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 265 nm

| Injection Volume | 10 µL |

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. Given its nature as a fatty acid methyl ester (FAME), established GC methodologies for FAME analysis are highly applicable.

The choice of the capillary column's stationary phase is crucial for the separation of unsaturated esters. Highly polar columns, such as those with cyanopropyl siloxane phases (e.g., HP-88, DB-23), are preferred for separating FAMEs based on their degree of unsaturation and the configuration of their double bonds. researchgate.netnih.gov Weakly polar columns can also be utilized, where FAMEs generally elute in order of increasing unsaturation. nih.gov

A temperature-programmed oven is typically used to ensure the efficient elution of the compound and to achieve good peak resolution. The selection of the temperature program depends on the complexity of the sample matrix.

Table 2: Representative GC Parameters for this compound Analysis

Parameter Condition
Column HP-88, 100 m x 0.25 mm, 0.20 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 140 °C (hold 5 min), ramp to 240 °C at 4 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) at 260 °C

| Injection Mode | Split (50:1) |

This table is for illustrative purposes and actual conditions may vary.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities for the identification and quantification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used for its definitive identification.

The fragmentation pattern of α,β-unsaturated ketones and esters upon electron ionization can be complex. acs.orgcolab.wsresearchgate.net For this compound, characteristic fragmentation would be expected, including loss of the methoxy (B1213986) group (-OCH3) and cleavages related to the positions of the double bonds and the keto group. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of compounds that are not amenable to GC. For a compound like this compound, LC-MS is particularly advantageous.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS. The efficiency of ionization for neutral molecules like ketones can be low. To enhance sensitivity, chemical derivatization can be employed to introduce a readily ionizable group. ddtjournal.com For instance, derivatization of the keto group with reagents like Girard's reagent P can introduce a permanently charged moiety, significantly improving detection limits. nih.gov Alternatively, adjusting the mobile phase composition with additives like formic acid can promote protonation and enhance the signal in positive ion mode. ual.es

Spectrophotometric and Fluorometric Assays for Quantification in Research Samples

Spectrophotometric and fluorometric assays offer alternative methods for the quantification of this compound, often used in high-throughput screening or when chromatographic instrumentation is not available.

Spectrophotometric methods can be based on the inherent UV absorbance of the α,β-unsaturated carbonyl system in this compound. nih.govresearchgate.net The conjugation of the double bonds with the carbonyl group results in a characteristic absorption maximum in the UV region. Quantification can be achieved by measuring the absorbance at this wavelength and comparing it to a standard curve.

For enhanced selectivity and sensitivity, derivatization with a chromogenic reagent can be employed. For example, carbonyl compounds react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored hydrazones that can be quantified spectrophotometrically. libretexts.org

Fluorometric assays generally involve the use of a derivatizing agent that reacts with the target functional group to produce a fluorescent product. While specific fluorometric assays for this compound are not widely reported, the principle would involve reacting the carbonyl group with a fluorogenic hydrazine (B178648) or hydroxylamine (B1172632) derivative. The resulting fluorescence intensity would be proportional to the concentration of the compound.

Development of Biosensors for Specific Detection

The detection of specific organic molecules such as this compound is crucial in various research applications, from monitoring its presence in biological systems to understanding its role in chemical synthesis. Biosensors offer a promising avenue for the rapid, sensitive, and selective detection of this compound. A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.gov

The development of a biosensor for this compound would hinge on identifying a highly specific biological recognition element that can interact with the unique structural features of the molecule. This could be an enzyme, an antibody, or a nucleic acid aptamer. Given that this compound is an α,β-unsaturated carbonyl compound, enzymes that catalyze reactions involving this functional group, such as enone reductases or hydratases, could be explored as potential recognition elements.

Electrochemical Biosensors: A Potential Approach

Electrochemical biosensors are particularly well-suited for the detection of electroactive species. nih.gov The conjugated system of the α,β-unsaturated carbonyl moiety in this compound makes it susceptible to electrochemical oxidation or reduction. oup.com This intrinsic electroactivity can be harnessed for detection.

An amperometric biosensor, for instance, measures the current produced from the oxidation or reduction of the analyte at an electrode surface. nih.gov In a hypothetical biosensor for this compound, an enzyme could be immobilized on the electrode surface. The binding of the analyte to the enzyme could trigger an enzymatic reaction that produces an electroactive product, or the enzyme could directly facilitate the electron transfer between the analyte and the electrode. The resulting current would be proportional to the concentration of this compound.

The performance of such a biosensor would be characterized by several key parameters:

Sensitivity: The ability to detect small changes in the concentration of the analyte.

Selectivity: The ability to distinguish the target analyte from other structurally similar compounds.

Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.

Response Time: The time taken for the sensor to reach a stable signal after exposure to the analyte.

Stability: The ability of the biosensor to maintain its performance over time.

Hypothetical Performance of a Biosensor for this compound

While no specific biosensor for this compound has been reported in the literature, we can extrapolate potential performance characteristics based on biosensors developed for other α,β-unsaturated carbonyl compounds.

ParameterProjected PerformancePrinciple
Detection Principle Amperometric or ImpedimetricMeasurement of current or impedance change upon analyte binding/reaction.
Recognition Element Enone Reductase or Specific AntibodyCatalytic reaction or specific binding to the target molecule.
Transducer Screen-Printed Carbon Electrode or Gold ElectrodeProvides the surface for immobilization and signal transduction.
Limit of Detection (LOD) Low micromolar (µM) to nanomolar (nM) rangeHigh sensitivity is a key feature of biosensors. libretexts.org
Linear Range 0.1 µM - 100 µMA broad linear range allows for quantification across various concentrations.
Response Time < 1 minuteRapid detection is a significant advantage of biosensor technology.
Selectivity HighThe biological recognition element would provide high specificity for the target analyte.

Future Perspectives

The development of a biosensor for this compound would require significant research and development. Key challenges would include the identification or engineering of a suitable biological recognition element with high affinity and selectivity, and the optimization of the immobilization strategy and transducer platform. The use of nanomaterials, such as carbon nanotubes or graphene, could enhance the sensitivity and performance of the biosensor. nih.gov Paper-based electrochemical devices could also offer a low-cost and portable platform for the detection of this compound. mdpi.com The successful development of such a biosensor would provide a valuable analytical tool for researchers in various fields.

Ecological and Environmental Context in Academic Research

Role in Inter-Species Chemical Communication and Allelopathy

There is currently no scientific evidence to suggest that Methyl 3-oxo-6,8-decadienoate is involved in inter-species chemical communication or exhibits allelopathic properties. Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a well-documented phenomenon. However, this specific compound has not been identified as an allelochemical in any published research.

Biotransformation and Degradation Pathways in Environmental Systems

The biotransformation and degradation pathways of this compound in environmental systems are unknown. Scientific investigation into how this compound might be metabolized by microorganisms or broken down by abiotic factors such as photolysis or hydrolysis has not been reported. Understanding these pathways is crucial for assessing the environmental persistence and potential impact of any chemical, but for this compound, this information is not available.

Occurrence and Distribution in Ecosystems

There are no documented findings of the natural occurrence or distribution of this compound in any ecosystem. It has not been isolated from plants, animals, fungi, or microorganisms, nor has it been detected in soil, water, or atmospheric samples. Its mention is confined to the context of chemical synthesis.

Potential Non Clinical and Research Applications

Utility as Chemical Probes for Biological Pathway Elucidation

Currently, there is no readily available scientific literature detailing the use of Methyl 3-oxo-6,8-decadienoate as a chemical probe for the elucidation of biological pathways.

Application as Synthetic Intermediates in Organic Synthesis

This compound is a notable intermediate in the multi-step synthesis of (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, a naturally occurring bioactive compound commonly known as spilanthol (B142960). google.com Spilanthol is recognized for its pungent taste and is the primary compound responsible for the tingling and numbing sensation caused by chewing the flowers of the Acmella oleracea plant. researchgate.netresearchgate.net

The synthesis of spilanthol often involves the reduction of the ketone group in this compound. google.com For instance, a documented method involves the use of sodium borohydride (B1222165) to reduce the 3-oxo group, followed by further chemical transformations to yield the final N-isobutylamide structure of spilanthol. google.com This synthetic route highlights the importance of this compound as a precursor in accessing the more complex and biologically active spilanthol molecule.

Table 1: Synthetic Application of this compound

Intermediate Compound Reagent Product Reference

Role in the Development of In Vitro Biological Assays

There is no available information in the scientific literature to suggest that this compound has a specific role in the development of in vitro biological assays.

Applications in Agrochemical Research and Plant Science

Scientific literature does not currently describe any applications of this compound in agrochemical research or plant science, such as for use as a plant growth regulator.

Future Research Directions and Emerging Methodologies

Advanced Computational Studies and Molecular Dynamics Simulations

For example, MD simulations have been effectively used to study the effects of various molecules on phospholipid bilayers, revealing how they can alter membrane structure and permeability. semanticscholar.org A similar approach could be applied to methyl 3-oxo-6,8-decadienoate to understand its potential impact on cell membranes. Furthermore, quantum mechanical calculations can be employed to determine the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical properties.

Table 1: Potential Computational Studies for this compound

Computational Method Research Goal Potential Insights
Molecular Docking Predict binding modes with target proteins Identification of potential biological targets and binding site interactions.
Molecular Dynamics (MD) Simulations Simulate behavior in biological environments Understanding of conformational changes, stability, and interactions with membranes or proteins.
Quantum Mechanics (QM) Calculations Determine electronic structure and reactivity Insights into reaction mechanisms and chemical properties.
Free Energy Perturbation (FEP) Calculate relative binding affinities Quantitative prediction of binding strength to different targets.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its study should be integrated with systems biology and various "omics" approaches, such as metabolomics, proteomics, and transcriptomics. These methodologies allow for a global analysis of the molecular changes within a biological system upon exposure to the compound.

Metabolomics, for instance, can identify and quantify the small-molecule metabolites in a biological sample, offering a snapshot of the metabolic state. nih.gov By comparing the metabolomes of treated and untreated cells or organisms, researchers can identify metabolic pathways affected by this compound. This can reveal its mechanism of action and potential off-target effects. nih.gov Similarly, proteomics can identify changes in protein expression levels, while transcriptomics can measure changes in gene expression. The integration of these omics datasets can provide a holistic view of the compound's biological impact.

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient and scalable synthetic routes to this compound is crucial for its further study and potential applications. Future research should focus on the exploration of novel synthetic pathways and the use of advanced catalytic methods. This could involve the development of stereoselective syntheses to produce specific isomers of the compound, which is important as different isomers can have vastly different biological activities.

Recent advances in catalysis, such as the use of metal-organic frameworks (MOFs) and nanocatalysts, could offer new avenues for the synthesis of this compound. researchgate.netdntb.gov.ua Additionally, biocatalysis, using enzymes to perform specific chemical transformations, could provide a green and efficient alternative to traditional chemical synthesis. Investigating various synthetic strategies will not only provide a reliable supply of the compound for research but may also lead to the discovery of new analogs with improved properties.

Development of Advanced Analytical Techniques for Trace Analysis

To accurately study the pharmacokinetics, biodistribution, and environmental fate of this compound, the development of highly sensitive and specific analytical techniques for its trace analysis is essential. Current analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the detection and quantification of small molecules. nih.gov

Future efforts could focus on the development of novel sample preparation techniques to enhance the sensitivity and selectivity of these methods. This could include the use of solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) for the preconcentration of the analyte from complex matrices. Furthermore, the development of targeted mass spectrometry-based assays, such as multiple reaction monitoring (MRM), can provide highly specific and quantitative analysis of this compound in biological and environmental samples. imrpress.com

Expanding SAR Studies to Underexplored Molecular Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govscispace.com While initial SAR studies may focus on known targets, future research should aim to expand these investigations to underexplored molecular targets. This could involve screening this compound against a broad range of protein targets to identify novel biological activities.

The synthesis of a library of analogs of this compound with systematic modifications to its chemical structure will be crucial for these expanded SAR studies. By testing these analogs in various biological assays, researchers can identify the key structural features required for activity and selectivity. This information can then be used to design new compounds with improved potency and reduced side effects. High-throughput screening (HTS) technologies can be employed to rapidly screen large numbers of compounds against multiple targets, accelerating the discovery of new leads.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxo-6,8-decadienoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition reactions, leveraging α,β-unsaturated ketone intermediates. For example, esterification of 3-oxo-6,8-decadienoic acid with methanol under acid catalysis (e.g., H₂SO₄) is a common approach. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst concentration. Purity is enhanced via column chromatography or recrystallization .
  • Key Parameters : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and confirm structure via 1H^{1}\text{H}-NMR and IR spectroscopy.

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR detects α,β-unsaturated ketone protons (δ 5.5–6.5 ppm for conjugated dienes; δ 2.5–3.5 ppm for methyl ester protons). 13C^{13}\text{C}-NMR confirms carbonyl carbons (δ ~200 ppm for the 3-oxo group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 211.1) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–250 nm) assess purity and resolve isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly between theoretical predictions and experimental observations?

  • Methodological Answer : Discrepancies often arise from isomerism or solvent effects. For example, (E,Z)- vs. (E,E)-isomers may show distinct NMR splitting patterns. Use 2D-NMR (COSY, NOESY) to confirm spatial proximity of protons. Cross-validate with computational methods (DFT calculations for optimized geometries and chemical shifts) .

Q. What experimental strategies are recommended for studying the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use in vitro assays with recombinant kinases (e.g., p38 MAPK) and ATP-competitive substrates. Measure IC₅₀ values via fluorescence polarization or radiometric assays .
  • Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active sites. Validate with mutagenesis studies .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Combine DFT calculations (Gaussian, ORCA) to model transition states and reaction pathways (e.g., Diels-Alder cycloadditions). Validate predictions with kinetic studies (e.g., variable-temperature NMR) to assess activation energies .

Q. What methodologies are effective for differentiating stereoisomers of this compound, and how can their stability be assessed under varying conditions?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra with known standards to assign configurations.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor isomerization via HPLC-MS .

Q. How can environmental degradation pathways of this compound be investigated, and what analytical tools are suitable for detecting byproducts?

  • Methodological Answer :

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze byproducts via GC-MS or LC-QTOF.
  • Microbial Degradation : Use soil slurry assays under aerobic/anaerobic conditions; track metabolite formation using 13C^{13}\text{C}-labeled compound and isotope-ratio MS .

Key Research Gaps and Recommendations

  • Stereochemical Elucidation : Prioritize X-ray crystallography to resolve absolute configurations.
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety thresholds.
  • Scalable Synthesis : Explore flow chemistry for continuous production with reduced side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.